An In-Depth Technical Guide to 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid (CAS 1545946-21-1)
An In-Depth Technical Guide to 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid (CAS 1545946-21-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid building block of interest in medicinal chemistry and drug discovery. Its structure combines a sterically hindered 2,2-dimethylpropanoic acid core with a 2,2-difluoroethoxy moiety. This unique combination of functional groups suggests its potential utility in the synthesis of novel therapeutic agents with modulated physicochemical and pharmacokinetic properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound, grounded in the established principles of medicinal chemistry.
Physicochemical Properties
Specific experimental data for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is not extensively available in public literature. The following table summarizes its basic identifiers and predicted properties based on its structure.
| Property | Value | Source |
| CAS Number | 1545946-21-1 | [1][2] |
| Molecular Formula | C₇H₁₂F₂O₃ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Purity | >95% | [2] |
| SMILES | O=C(O)C(C)(C)COCC(F)F | [1] |
| MDL Number | MFCD24280318 | [1] |
The Strategic Importance of Structural Moieties in Drug Design
The potential of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid as a valuable synthon in drug development can be understood by analyzing its constituent parts: the 2,2-dimethylpropanoic acid core and the 2,2-difluoroethoxy side chain.
The 2,2-Dimethylpropanoic Acid Core
The 2,2-dimethylpropanoic acid, or pivalic acid, motif provides a sterically hindered carboxylic acid. The gem-dimethyl group adjacent to the carboxyl function can influence a molecule's conformation and its interactions with biological targets. This steric bulk can also shield the carboxylic acid from certain metabolic transformations, potentially improving the pharmacokinetic profile of a drug candidate. Amide derivatives of 2,2-dimethylpropanoic acid are common in medicinal chemistry.[3]
The 2,2-Difluoroethoxy Moiety: A Tool for Property Modulation
The introduction of fluorine-containing groups is a critical strategy in modern medicinal chemistry.[4] The difluoroethoxy group, in particular, offers a unique set of properties that can be leveraged to optimize drug candidates.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] Replacing a metabolically labile ethoxy or methoxy group with a difluoroethoxy group can block common metabolic pathways like O-dealkylation, thereby increasing the half-life and bioavailability of a compound.[5]
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Lipophilicity and Permeability: The difluoroethoxy group increases lipophilicity compared to a non-fluorinated ether, which can enhance membrane permeability and oral absorption.[5] The modulation of lipophilicity is a delicate balance in drug design, and the difluoroethoxy group provides a nuanced alternative to the more lipophilic trifluoromethyl or trifluoromethoxy groups.[6]
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Hydrogen Bonding Capability: The C-H bond in a -CF₂H group is polarized by the two highly electronegative fluorine atoms, allowing it to act as a weak hydrogen bond donor.[7] This enables the difluoroethoxy group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, potentially preserving key interactions with a biological target while improving metabolic stability.[5][7]
Proposed Synthetic Pathway
While a specific, published synthesis for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid was not found, a plausible and robust route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis. The synthesis would likely commence from a readily available starting material, 3-hydroxy-2,2-dimethylpropanoic acid.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Esterification (Protection of the Carboxylic Acid):
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Rationale: The acidic proton of the carboxylic acid would interfere with the basic conditions of the subsequent etherification step. Therefore, it is first protected as a methyl ester.
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Procedure: To a solution of 3-hydroxy-2,2-dimethylpropanoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate to yield methyl 3-hydroxy-2,2-dimethylpropanoate.[8]
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Williamson Ether Synthesis:
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Rationale: This classic reaction forms an ether from an organohalide and a deprotonated alcohol.
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Procedure: The methyl 3-hydroxy-2,2-dimethylpropanoate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming a sodium alkoxide. A suitable 2,2-difluoroethylating agent, for example, 1-bromo-2,2-difluoroethane, is then added, and the reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by purification (e.g., column chromatography) would yield methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate.
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Hydrolysis (Deprotection):
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Rationale: The final step is the saponification of the methyl ester to reveal the desired carboxylic acid.
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Procedure: The methyl ester from the previous step is dissolved in a mixture of THF and water. An excess of a base like lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the ester is fully consumed. The reaction is then acidified with an aqueous acid (e.g., 1M HCl), and the product is extracted with an organic solvent. Removal of the solvent under reduced pressure would yield the final product, 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid.[8]
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Anticipated Spectral Data
For a researcher who successfully synthesizes this compound, the following spectral characteristics would be expected:
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¹H NMR: The spectrum should feature a characteristic triplet of triplets for the proton on the difluoromethyl group (-CF₂H) due to coupling with the adjacent two fluorine atoms and the two protons of the methylene group. The methylene protons of the ethoxy group (-OCH₂-) would likely appear as a doublet of triplets. The singlets for the gem-dimethyl groups and the methylene group attached to the quaternary center would also be present.
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¹³C NMR: The carbon of the difluoromethyl group (-CF₂H) would appear as a triplet due to one-bond coupling with the two fluorine atoms. Other expected signals include those for the carboxyl carbon, the quaternary carbon, the gem-dimethyl carbons, and the two methylene carbons of the ethoxy group.
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¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be expected, likely appearing as a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.
Safety, Handling, and Storage
As specific toxicological data for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications and Research Interest
Given its structural features, 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a promising building block for the synthesis of new chemical entities in drug discovery programs. Its potential applications include:
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Scaffold for Novel Drug Candidates: It can be used as a starting material or intermediate in the synthesis of more complex molecules targeting a wide range of diseases. The carboxylic acid handle allows for facile derivatization, such as amide bond formation, to explore structure-activity relationships.[3]
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Fine-Tuning Pharmacokinetic Properties: Researchers can incorporate this moiety into existing lead compounds to improve metabolic stability and modulate lipophilicity, potentially leading to drug candidates with enhanced efficacy and better safety profiles.[5][6]
References
A comprehensive list of references is not available for this specific compound. The information provided is based on general chemical principles and data from analogous structures. For further information on related compounds and concepts, please consult chemical suppliers and scientific databases.
Sources
- 1. 1545946-21-1|3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid-1545946-21-1 - Thoreauchem [thoreauchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
